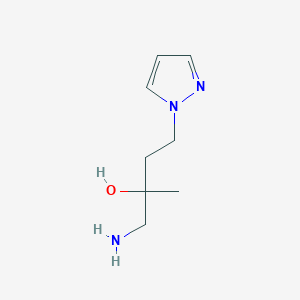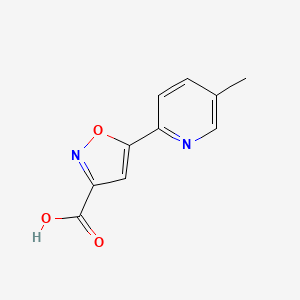![molecular formula C11H14O2 B13601582 2-[(2-Ethoxyphenyl)methyl]oxirane CAS No. 62826-29-3](/img/structure/B13601582.png)
2-[(2-Ethoxyphenyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)methyl]oxirane typically involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Ethoxyphenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and acids.
Substitution reactions: The compound can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Oxidation and reduction: The phenyl ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and acids are commonly used to open the oxirane ring.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide are often used to facilitate ring-opening reactions.
Solvents: Dichloromethane and ethyl acetate are commonly used solvents for these reactions.
Major Products Formed
Amines: Reaction with amines leads to the formation of β-amino alcohols.
Alcohols: Reaction with alcohols results in the formation of β-hydroxy ethers.
Esters: Reaction with carboxylic acids produces β-hydroxy esters.
Wissenschaftliche Forschungsanwendungen
2-[(2-Ethoxyphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
Wirkmechanismus
The mechanism of action of 2-[(2-Ethoxyphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Methoxyphenyl)methyl]oxirane: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(2-Propoxyphenyl)methyl]oxirane: Similar structure but with a propoxy group instead of an ethoxy group.
2-[(2-Butoxyphenyl)methyl]oxirane: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
2-[(2-Ethoxyphenyl)methyl]oxirane is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. The ethoxy group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
62826-29-3 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-[(2-ethoxyphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-2-12-11-6-4-3-5-9(11)7-10-8-13-10/h3-6,10H,2,7-8H2,1H3 |
InChI-Schlüssel |
YNMIPOBEIANVDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


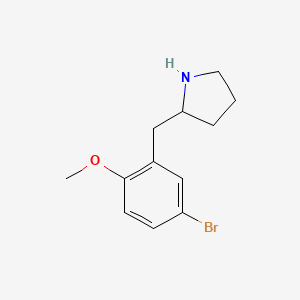
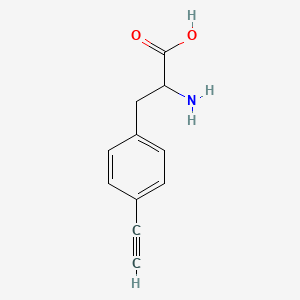

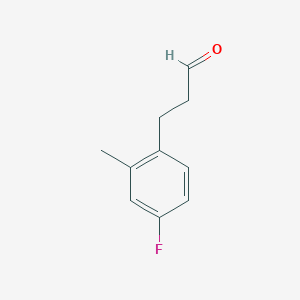
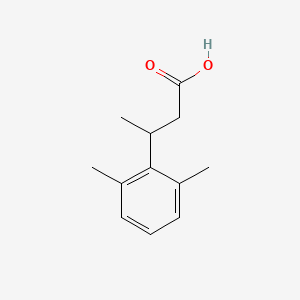


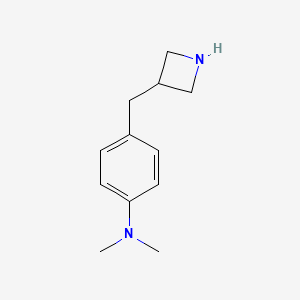
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
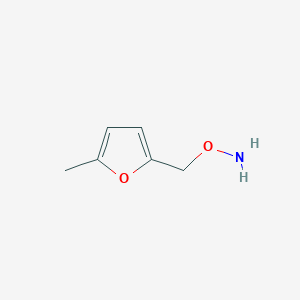
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
